Pde12-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

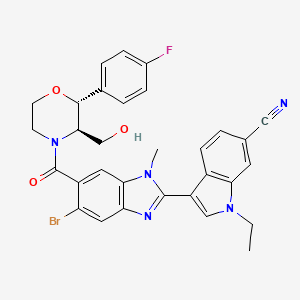

IUPAC Name |

3-[5-bromo-6-[(2R,3R)-2-(4-fluorophenyl)-3-(hydroxymethyl)morpholine-4-carbonyl]-1-methylbenzimidazol-2-yl]-1-ethylindole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27BrFN5O3/c1-3-37-16-23(21-9-4-18(15-34)12-26(21)37)30-35-25-14-24(32)22(13-27(25)36(30)2)31(40)38-10-11-41-29(28(38)17-39)19-5-7-20(33)8-6-19/h4-9,12-14,16,28-29,39H,3,10-11,17H2,1-2H3/t28-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMAQKQMUXYMAZ-FQLXRVMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCOC(C5CO)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCO[C@@H]([C@H]5CO)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27BrFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pde12-IN-1: A Technical Guide to its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Pde12-IN-1, a potent and selective inhibitor of Phosphodiesterase 12 (PDE12), in the innate immune response. The document details the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with PDE12 inhibition.

Introduction: PDE12 as a Negative Regulator of Innate Immunity

Phosphodiesterase 12 (PDE12) is a key enzyme that negatively regulates the interferon (IFN)-mediated antiviral defense system.[1][2] The innate immune system relies on the 2',5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L pathway to combat viral infections.[1][2][3][4] Upon viral dsRNA recognition, OAS enzymes synthesize 2-5A, a second messenger that activates RNase L, leading to the degradation of viral and host RNA and subsequent inhibition of viral replication.[1][2] PDE12 functions by degrading 2-5A, thereby dampening the RNase L-mediated antiviral response.[1][3] Inhibition of PDE12, therefore, represents a promising host-directed antiviral therapeutic strategy by enhancing the natural innate immune response.[1][5]

This compound: A Potent and Selective PDE12 Inhibitor

This compound is a small molecule inhibitor designed to be potent and selective for PDE12. Its inhibitory action leads to an increase in intracellular 2-5A levels, thereby amplifying the antiviral state of the cell.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its enzymatic potency, cellular activity, and antiviral efficacy.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value (pIC50/pEC50) | Description | Reference |

| PDE12 Enzyme Inhibition (pIC50) | 9.1 | Potency of this compound in inhibiting the enzymatic activity of PDE12. | [1][3] |

| Cellular 2-5A Level Increase (pEC50) | 7.7 | Effective concentration of this compound to increase cellular 2-5A levels by 50%. | [1][3] |

| HeLa Cell Proliferation (pIC50) | 5.7 | Concentration of this compound that inhibits HeLa cell proliferation by 50% in the absence of viral infection. | [1] |

| HeLaΔPDE12 Cell Proliferation (pIC50) | 5.7 | Concentration of this compound that inhibits proliferation of PDE12 knockout HeLa cells by 50%. | [1] |

Table 2: Antiviral Activity of this compound

| Virus | Assay | Value (pIC50) | Cell Line | Reference |

| Encephalomyocarditis virus (EMCV) | Cytopathic Effect (CPE) | 6.7 | HeLa Ohio | [1] |

| Human Rhinovirus (HRV) | Viral Infection | 6.9 | HeLa Ohio | [1] |

Signaling Pathway and Mechanism of Action

The inhibition of PDE12 by this compound directly impacts the OAS/RNase L signaling pathway, a critical component of the innate antiviral response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its effects on innate immunity. These protocols are based on the methods described in the foundational research by Wood et al. (2015).[5]

PDE12 Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of this compound against the PDE12 enzyme.

Objective: To determine the IC50 value of this compound for PDE12.

Materials:

-

Recombinant human PDE12 enzyme

-

2',5'-oligoadenylate (2-5A) substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound at various concentrations

-

Detection reagent for AMP/ATP (e.g., Kinase-Glo®, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 5 µL of the this compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of recombinant PDE12 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of the 2-5A substrate solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of product (AMP/ATP) formed using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the pIC50 value by fitting the dose-response curve using a non-linear regression model.

Cellular 2-5A Quantification Assay

This assay measures the ability of this compound to increase intracellular levels of 2-5A.

Objective: To determine the EC50 value of this compound for increasing cellular 2-5A.

Materials:

-

HeLa cells

-

Interferon-α (IFN-α)

-

Poly(I:C)

-

This compound at various concentrations

-

Cell lysis buffer

-

RNase L FRET-based sensor or other 2-5A detection method

-

96-well cell culture plates

Procedure:

-

Seed HeLa cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with IFN-α (e.g., 100 U/mL) for 24 hours to induce OAS expression.

-

Remove the IFN-α containing medium and replace it with fresh medium containing serial dilutions of this compound.

-

Transfect the cells with poly(I:C) (e.g., 1 µg/mL) to activate OAS and stimulate 2-5A production.

-

Incubate for 6-8 hours.

-

Lyse the cells and quantify the intracellular 2-5A concentration using a suitable method, such as an RNase L FRET assay.

-

Plot the 2-5A levels against the concentration of this compound.

-

Determine the pEC50 value by fitting the dose-response curve.

Antiviral Cytopathic Effect (CPE) Assay

This assay evaluates the antiviral activity of this compound by measuring its ability to protect cells from virus-induced cell death.

Objective: To determine the IC50 of this compound in preventing viral CPE.

Materials:

-

HeLa Ohio cells or other susceptible cell line

-

Encephalomyocarditis virus (EMCV) or other lytic virus

-

This compound at various concentrations

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

-

96-well cell culture plates

Procedure:

-

Seed HeLa Ohio cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Infect the cells with EMCV at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Incubate the infected cells for the desired period.

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the percent protection for each concentration of this compound relative to an uninfected control and a virus-only control.

-

Determine the pIC50 value by fitting the dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of the OAS/RNase L pathway in innate immunity. Its high potency and selectivity for PDE12 allow for the precise modulation of this critical antiviral signaling cascade. The data presented in this guide underscore the potential of PDE12 inhibitors as a novel class of host-directed antiviral agents with broad-spectrum activity against a range of viral pathogens. Further research and development in this area may lead to new therapeutic options for the treatment of viral infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

PDE12: A Negative Regulator of the Innate Immune Response and a Novel Antiviral Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 12 (PDE12) has emerged as a critical negative regulator of the innate immune system, specifically modulating the interferon-mediated antiviral response. This document provides a comprehensive technical overview of PDE12's function, the signaling pathways it governs, and its validation as a promising target for broad-spectrum antiviral drug development. Detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying molecular mechanisms are presented to equip researchers and drug development professionals with the necessary knowledge to explore this novel therapeutic avenue.

Introduction: The OAS/RNase L Pathway and the Role of PDE12

The innate immune system provides the first line of defense against invading pathogens, particularly viruses. A key component of this defense is the 2',5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L pathway, a critical effector arm of the interferon (IFN) response.[1][2][3] Upon viral infection, the presence of double-stranded RNA (dsRNA), a common viral replication intermediate, activates OAS enzymes.[4] Activated OAS synthesizes 2',5'-linked oligoadenylates (2-5A), which act as a second messenger.[1][2][3] This 2-5A molecule binds to and activates the latent endoribonuclease, RNase L.[1][2][3] Activated RNase L then degrades both viral and host-cell single-stranded RNA, thereby inhibiting protein synthesis and viral replication, and can also induce apoptosis in the infected cell to limit viral spread.[1][2][3]

To prevent excessive and potentially harmful RNase L activation, this pathway is tightly regulated. Phosphodiesterase 12 (PDE12) is a key enzyme in this negative regulation.[1][2][3] PDE12 functions by degrading 2-5A, thereby terminating the activation signal for RNase L.[1][3] By hydrolyzing 2-5A, PDE12 effectively dampens the antiviral response.[1][3] This function positions PDE12 as an attractive target for therapeutic intervention; inhibiting PDE12 would be expected to enhance and prolong the antiviral state mediated by the OAS/RNase L pathway.

Molecular Mechanism of PDE12 Action

PDE12 is a 2',5'-phosphodiesterase that catalyzes the hydrolysis of the 2',5'-phosphodiester bonds in 2-5A, breaking it down into AMP and ATP.[5] This enzymatic activity directly reduces the intracellular concentration of the RNase L activator, 2-5A.

The central role of PDE12 in downregulating the OAS/RNase L pathway has been validated through genetic and pharmacological approaches. Studies utilizing TALEN or CRISPR-Cas9 mediated gene inactivation to create PDE12-null cell lines (e.g., HeLaΔPDE12) have demonstrated a significant increase in intracellular 2-5A levels upon stimulation with IFN and a dsRNA mimic like poly(I-C).[1] Consequently, these PDE12 knockout cells exhibit increased resistance to a variety of RNA viruses.[1][2]

Furthermore, the development of small molecule inhibitors of PDE12 has provided pharmacological tools to probe its function and therapeutic potential.[1][3][6] These inhibitors have been shown to mimic the effects of gene inactivation, leading to elevated 2-5A levels and broad antiviral activity in cell culture models.[1][3][6]

Signaling Pathway Diagram

References

- 1. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of 2',5'-oligoadenylate phosphodiesterase activity in mouse L-cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. PDE-Glo™ Phosphodiesterase Assay [promega.com]

- 6. Inhibition of phosphodiesterase 12 results in antiviral activity against several RNA viruses including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pde12-IN-1 and its Impact on 2',5'-Oligoadenylate (2-5A) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 12 (PDE12) has been identified as a critical negative regulator of the innate immune response. Its primary function is the degradation of 2',5'-oligoadenylate (2-5A), a key second messenger in the interferon-induced antiviral pathway.[1][2] Inhibition of PDE12 presents a promising therapeutic strategy for enhancing the host's antiviral defenses. This document provides a comprehensive technical overview of the effects of PDE12 inhibition, specifically by the inhibitor class represented by Pde12-IN-1, on cellular 2-5A levels. It includes quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The Role of PDE12 in the 2-5A Signaling Pathway

The 2-5A system is a cornerstone of the interferon-mediated antiviral response.[3] Upon viral infection, the presence of double-stranded RNA (dsRNA) activates oligoadenylate synthetase (OAS) enzymes.[1][2] Activated OAS synthesizes 2-5A from ATP.[1][3] 2-5A then binds to and activates RNase L, an endoribonuclease that degrades both viral and host-cell RNA, thereby inhibiting viral replication.[1][2][4]

PDE12 functions to downregulate this pathway by specifically cleaving the 2',5'-phosphodiester bonds of 2-5A, converting it into inactive AMP and ATP.[5][6] By degrading 2-5A, PDE12 effectively dampens the RNase L-mediated antiviral response.[2][4] Therefore, inhibition of PDE12 is expected to increase the intracellular concentration of 2-5A, leading to enhanced RNase L activity and a more robust antiviral state.[1][7]

Signaling Pathway Diagram

Caption: The 2-5A signaling pathway and the inhibitory action of this compound.

Quantitative Effects of PDE12 Inhibition on 2-5A Levels

Inhibition of PDE12, either through genetic knockout or chemical inhibitors like this compound, has been shown to significantly increase cellular 2-5A concentrations. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of PDE12 Gene Inactivation on 2-5A Levels

| Cell Line | Treatment | Fold Increase in 2-5A (vs. Parental) | Reference |

| HeLaΔPDE12 | IFNα + poly(I-C) | ~5-fold | [1] |

Table 2: Effect of a Representative PDE12 Inhibitor (Compound 1) on 2-5A Levels

| Cell Line | Treatment | Fold Increase in 2-5A (vs. Vehicle) | pEC50 | Reference |

| HeLa | IFNα + poly(I-C) + Compound 1 | ~4-fold (maximum) | 7.7 | [8] |

| HeLa | Human Rhinovirus (HRV) Infection + Compound 1 | 4 to 6-fold | Not Reported | [8] |

Experimental Protocols

This section details the methodologies used to quantify the effects of PDE12 inhibition on 2-5A levels.

Cell Culture and Induction of 2-5A Synthesis

-

Cell Line: HeLa cells are commonly used for these assays.[1]

-

Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Induction of OAS Expression: To induce the expression of OAS, cells are treated with Interferon-alpha (IFNα) overnight.[1]

-

Activation of OAS: Following IFNα treatment, the cells are transfected with polyinosinic-polycytidylic acid (poly(I-C)), a synthetic analog of dsRNA, to activate the OAS enzymes and trigger 2-5A synthesis.[1]

-

Inhibitor Treatment: For inhibitor studies, compounds such as this compound are added to the cell culture medium at various concentrations prior to or concurrently with the OAS activation step.

Quantification of Cellular 2-5A Levels using RNase L Biosensor Assay

This method leverages the high specificity of RNase L for 2-5A to quantify its concentration in cell lysates.[1]

-

Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents, including 2-5A.

-

Preparation of RNase L: Purified, recombinant RNase L is used as a biosensor.

-

Assay Principle: The cell lysate containing an unknown amount of 2-5A is incubated with the purified RNase L and a labeled RNA substrate. The amount of 2-5A in the lysate is directly proportional to the extent of RNase L activation, which is measured by the degradation of the RNA substrate.

-

Detection: The cleavage of the RNA substrate can be quantified using various methods, such as gel electrophoresis and densitometry or fluorescence-based assays.

-

Standard Curve: A standard curve is generated using known concentrations of synthetic 2-5A to determine the concentration of 2-5A in the experimental samples.

Workflow Diagram for 2-5A Quantification

Caption: Workflow for quantifying cellular 2-5A levels after this compound treatment.

Conclusion and Future Directions

Future research in this area should focus on:

-

Optimizing the potency and selectivity of PDE12 inhibitors.

-

Evaluating the efficacy of these inhibitors in a wider range of viral infection models.

-

Investigating the potential for combination therapies with other antiviral agents.

-

Exploring the role of PDE12 in other disease contexts where the 2-5A pathway is implicated, such as certain cancers and autoimmune disorders.[3][7]

References

- 1. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 2-5A system: modulation of viral and cellular processes through acceleration of RNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE12 mediated pruning of the poly-A tail of mitochondrial DNA-encoded tRNAs is essential for survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. genecards.org [genecards.org]

- 7. PDE12 in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Pde12-IN-1 and its Target, Phosphodiesterase 12

This guide provides a comprehensive technical overview of the phosphodiesterase 12 (PDE12) enzyme and this compound, a potent and selective inhibitor. It covers the core biology of PDE12, the pharmacological properties of this compound, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Phosphodiesterase 12 (PDE12)

Phosphodiesterase 12 (PDE12) is a versatile enzyme with critical roles in both innate immunity and mitochondrial function. It belongs to the endonuclease/exonuclease/phosphatase (EEP) family of proteins and is also known as 2',5'-phosphodiesterase due to its ability to cleave the 2',5'-phosphodiester bonds in 5'-triphosphorylated oligoadenylates (2-5A).[1][2][3]

Key Functions and Localization:

-

Negative Regulator of the Innate Immune Response: PDE12 is a key negative regulator of the 2-5A system, a critical pathway in the antiviral response induced by interferons (IFNs).[2][4] In this pathway, viral double-stranded RNA (dsRNA) activates 2',5'-oligoadenylate synthetase (OAS) enzymes, which then produce 2-5A.[1][4] 2-5A acts as a second messenger, binding to and activating RNase L, an enzyme that degrades both viral and cellular RNA to halt viral replication.[1][4] PDE12 hydrolyzes 2-5A into AMP and ATP, thereby down-regulating RNase L activity.[1][5] Inhibition of PDE12, therefore, enhances the antiviral state of the cell.[4]

-

Mitochondrial RNA Deadenylase: PDE12 is localized to the mitochondrial matrix.[5][6][7] Within the mitochondria, it functions as a 3'→5' exoribonuclease that specifically removes the poly(A) tails from mitochondrial mRNAs and non-coding RNAs (such as tRNAs and rRNAs).[6][8][9][10] This processing is crucial for the maturation and quality control of mitochondrial RNAs, proper mitochondrial protein synthesis, and overall respiratory competence.[6][8][9]

-

Clinical Relevance: Dysfunctional PDE12 has been linked to several human diseases. Pathogenic variants in the PDE12 gene can impair mitochondrial RNA processing, leading to neonatal mitochondrial diseases characterized by respiratory chain deficiencies and severe lactic acidosis.[11][12] Furthermore, altered PDE12 expression has been observed in individuals with Type 1 Diabetes, suggesting a potential role in its pathogenesis.[13]

This compound: A Potent and Selective PDE12 Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective tool for studying PDE12. Its ability to specifically block PDE12 activity allows researchers to investigate the downstream effects on the 2-5A pathway and mitochondrial function. This compound has demonstrated antiviral activity against a range of RNA viruses by preventing the degradation of 2-5A, thus amplifying the RNase L-mediated antiviral response.[4][14]

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory potency and antiviral activity.

| Compound | Target | Activity Type | Value | Reference |

| This compound | PDE12 | pIC50 (Enzyme Inhibition) | 9.1 | [14][15][16] |

| This compound | Cellular 2-5A Levels | pEC50 (Increase in 2-5A) | 7.7 | [14][15] |

| Table 1: Inhibitory and Cellular Potency of this compound |

| Compound | Virus | Cell Line | Activity Type | Value | Reference |

| This compound | Encephalomyocarditis virus (EMCV) | HeLa Ohio | pIC50 (CPE Inhibition) | 6.7 | [14] |

| This compound | Human Rhinovirus (HRV) | - | pIC50 | 6.9 | [14] |

| Table 2: Antiviral Activity of this compound |

| Compound | Target | Activity (pIC50) | Selectivity (vs. CNOT6) | Reference |

| This compound (Compound 1) | PDE12 | >9.1 | >10,000-fold | [4] |

| This compound (Compound 1) | CNOT6 | <4.4 | - | [4] |

| Table 3: Selectivity Profile of this compound |

Signaling Pathways and Molecular Functions

The following diagrams illustrate the primary roles of PDE12.

Figure 1: PDE12 as a negative regulator in the OAS-RNase L antiviral pathway.

Figure 2: Role of PDE12 in mitochondrial non-coding RNA (ncRNA) processing.

Experimental Protocols

Biochemical Assay for PDE12 Inhibition

This protocol describes a method to determine the in vitro inhibitory potency (IC50) of a compound against purified PDE12.

Objective: To quantify the inhibition of PDE12 enzymatic activity by this compound.

Principle: The assay measures the cleavage of the 2-5A substrate by PDE12. The product, AMP, is detected using a commercial bioluminescent assay (e.g., AMP-Glo™). The reduction in AMP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

Purified recombinant human PDE12 enzyme.

-

2-5A substrate (pppA2′p5′A2′p5′A).[4]

-

Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 0.02% Tween20, 0.1 mg/mL BSA.[17]

-

This compound or other test compounds, serially diluted.

-

AMP-Glo™ Assay System (Promega).

-

384-well assay plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no enzyme).

-

Add purified PDE12 enzyme to each well (except the maximum inhibition control). The amount of enzyme should be sufficient to convert 20-25% of the substrate in the given reaction time.[17]

-

Initiate the enzymatic reaction by adding the 2-5A substrate to all wells.[4]

-

Incubate the plate at room temperature for 60 minutes.[17]

-

Terminate the reaction and detect the amount of AMP produced by following the manufacturer's protocol for the AMP-Glo™ Assay System.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]

Cellular Assay for 2-5A Accumulation

This protocol details how to measure the effect of a PDE12 inhibitor on intracellular 2-5A levels in response to an immune challenge.

Objective: To confirm that this compound inhibits PDE12 activity in a cellular context, leading to an increase in 2-5A levels.

Principle: Cells are stimulated to produce 2-5A. In the presence of a PDE12 inhibitor, the degradation of 2-5A is blocked, leading to its accumulation, which can be quantified using a sensitive RNase L-based sensor.[4]

Materials:

-

HeLa cells.

-

Cell culture medium and reagents.

-

Interferon-α (IFNα).

-

Poly(I:C) (a dsRNA mimic).

-

Transfection reagent.

-

This compound or other test compounds.

-

Cell lysis buffer.

-

RNase L-based biosensor system for 2-5A quantification.

Procedure:

-

Seed HeLa cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with IFNα overnight to induce the expression of OAS enzymes.[4]

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Transfect the cells with poly(I:C) to activate the OAS enzymes and trigger 2-5A synthesis.[4]

-

After a suitable incubation period (e.g., 4-6 hours), lyse the cells.

-

Quantify the 2-5A concentration in the cell lysates using a purified RNase L-based biosensor assay.[4]

-

Plot the 2-5A levels against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration that produces 50% of the maximal increase in 2-5A).

Antiviral Cytopathic Effect (CPE) Assay

This protocol is used to evaluate the antiviral efficacy of a PDE12 inhibitor.

Objective: To measure the ability of this compound to protect cells from virus-induced death.

Principle: A lytic virus, such as Encephalomyocarditis virus (EMCV), causes cell death (cytopathic effect). An effective antiviral agent will inhibit viral replication and reduce CPE, allowing more cells to survive. Cell viability is typically measured using a colorimetric or fluorometric assay.

Materials:

-

HeLa Ohio cells or other susceptible cell lines.

-

Encephalomyocarditis virus (EMCV).

-

This compound or other test compounds.

-

Cell culture medium.

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®, Crystal Violet).

Procedure:

-

Seed HeLa Ohio cells in 96-well plates and incubate overnight.

-

Add serial dilutions of this compound to the cells.

-

Infect the cells with EMCV at a predetermined multiplicity of infection (MOI).[18] Include uninfected controls and infected vehicle-treated controls.

-

Incubate the plates for a period sufficient to observe significant CPE in the infected control wells (e.g., 3 days).[4]

-

Quantify cell viability in each well.

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of CPE inhibition against the logarithm of the inhibitor concentration.[14]

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and validation of a novel PDE12 inhibitor.

Figure 3: A logical workflow for the evaluation of PDE12 inhibitors.

Conclusion

Phosphodiesterase 12 stands at the intersection of innate immunity and mitochondrial health, making it a compelling target for therapeutic intervention. Its role as a negative regulator of the antiviral 2-5A/RNase L pathway presents a clear opportunity for the development of host-targeted, broad-spectrum antiviral agents.[4] this compound serves as a crucial chemical probe for elucidating the complex biology of PDE12 and as a lead compound for drug discovery efforts. The data and protocols presented in this guide offer a robust framework for researchers aiming to further investigate PDE12 and develop novel inhibitors with therapeutic potential.

References

- 1. Crystallization and preliminary X-ray crystallographic analysis of human phosphodiesterase 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE12 Gene: Function, Expression, and Therapeutic Potential [learn.mapmygenome.in]

- 3. PDE12 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. PDE12 removes mitochondrial RNA poly(A) tails and controls translation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE12 phosphodiesterase 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. PDE12 removes mitochondrial RNA poly(A) tails and controls translation in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDE12 mediated pruning of the poly-A tail of mitochondrial DNA-encoded tRNAs is essential for survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. embopress.org [embopress.org]

- 12. Pathogenic PDE12 variants impair mitochondrial RNA processing causing neonatal mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PDE12 in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound - Immunomart [immunomart.org]

- 17. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of Phosphodiesterase 12 in Viral Infections: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Phosphodiesterase 12 (PDE12) as a critical regulator of the innate immune response to viral infections. Addressed to researchers, scientists, and drug development professionals, this document outlines the molecular mechanisms of PDE12, its role in the 2'-5' oligoadenylate synthetase (OAS)-RNase L pathway, and its potential as a broad-spectrum antiviral drug target.

Executive Summary

Phosphodiesterase 12 (PDE12) is a key enzyme that negatively regulates the interferon-induced OAS-RNase L antiviral pathway. By degrading 2',5'-oligoadenylate (2-5A), the second messenger that activates RNase L, PDE12 effectively dampens the host's innate immune response to viral pathogens. This guide details the compelling body of evidence demonstrating that the inhibition of PDE12 enhances antiviral activity against a range of RNA viruses. Through genetic knockout studies and the application of small molecule inhibitors, research has shown that targeting PDE12 leads to increased intracellular concentrations of 2-5A, subsequent activation of RNase L, and a significant reduction in viral replication. These findings position PDE12 as a promising target for the development of host-directed antiviral therapeutics with broad-spectrum potential.

The OAS-RNase L Pathway: A Core Component of Innate Immunity

The 2-5A/RNase L pathway is a critical arm of the interferon-mediated antiviral defense mechanism.[1][2] Upon viral infection, the presence of double-stranded RNA (dsRNA), a common viral replication intermediate, triggers the activation of 2'-5' oligoadenylate synthetases (OAS).[2] Activated OAS enzymes synthesize 2'-5' linked oligoadenylates (2-5A) from ATP.[2] These 2-5A molecules then bind to and activate RNase L, a latent endoribonuclease.[1][2] Activated RNase L degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and potentially inducing apoptosis in the infected cell to limit viral spread.[3]

The activity of this pathway is tightly regulated to prevent excessive cellular damage. PDE12 plays a crucial role in this regulation by degrading 2-5A, thus terminating the RNase L activation signal.[1][4]

Quantitative Data on PDE12 Inhibition and Antiviral Activity

A substantial body of research has quantified the antiviral effects of PDE12 inhibition. Both genetic knockout of PDE12 and the use of small molecule inhibitors have demonstrated significant reductions in viral replication across a variety of RNA viruses.

Effects of PDE12 Knockout

The generation of a PDE12-null cell line (HeLaΔPDE12) using transcription activator-like effector nuclease (TALEN)-mediated gene inactivation has provided direct evidence of its role in regulating antiviral responses.[1]

| Cell Line | Treatment | Fold Increase in 2-5A Levels | Reference |

| HeLaΔPDE12 | IFNα + poly(I-C) | ~5-fold | [5] |

Table 1: Increased 2-5A Levels in PDE12 Knockout Cells.

| Virus | Cell Line | Effect of PDE12 Knockout | Reference |

| Encephalomyocarditis virus (EMCV) | HeLaΔPDE12 | Resistance to virus-induced cytopathic effect | [5] |

| Human Rhinovirus (HRV) | HeLaΔPDE12 | Significant resistance to infection | [5] |

| Respiratory Syncytial Virus (RSV) | HeLaΔPDE12 | Reduced spread of infection | [5] |

Table 2: Antiviral Effects of PDE12 Gene Inactivation.

Effects of Small Molecule Inhibitors

Small molecule inhibitors of PDE12, such as CO-17 and CO-63, have been developed and tested for their antiviral efficacy.[6]

| Inhibitor | Virus | Cell Line | Effect | Quantitative Data | Reference |

| CO-17 | EMCV | Huh-7 | Potentiation of IFNα | 3 log10 reduction in viral titer | [6] |

| CO-63 | West Nile Virus (WNV) | A549 | Potentiation of IFNα | 3 log10 reduction in viral RNA at 24 and 48 hours | [1] |

| CO-17 & CO-63 | Dengue Virus (DENV) | Huh-7, MDDCs | Enhanced antiviral activity | Significant reduction in DENV-NS1 expressing cells | [4] |

| CO-63 | Hepatitis C Virus (HCV) | Huh-7.5 | Suppression of viral replication | Significant reduction in intracellular viral RNA | [7] |

| CO-17 & CO-63 | SARS-CoV-2 | In vitro | Antiviral activity | Data not specified | [6] |

Table 3: Antiviral Activity of PDE12 Small Molecule Inhibitors.

| Inhibitor | Parameter | Value | Reference |

| Compound 1 | pIC50 (enzyme inhibition) | 9.1 | [8] |

| Compound 1 | pEC50 (cellular 2-5A increase) | 7.7 | [8] |

Table 4: Potency of a PDE12 Inhibitor.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of PDE12 in viral infections.

Viral Titer Determination (Plaque Assay)

The plaque assay is a standard method for quantifying infectious virus particles.

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., HeLa, A549, Huh-7) in 6-well plates.

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in an appropriate medium.

-

Infection: Remove the growth medium from the cells and infect with 0.2 mL of each viral dilution.

-

Adsorption: Incubate for 1-2 hours at 37°C to allow for viral attachment and entry.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period appropriate for the specific virus to allow for plaque formation (typically 2-10 days).

-

Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been lysed.

-

Quantification: Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques). The viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

Quantification of Viral RNA (qRT-PCR)

Quantitative reverse transcription PCR is used to measure the amount of viral RNA in a sample.

-

RNA Extraction: Isolate total RNA from infected cells or tissues using a commercial kit or a standard protocol like TRIzol extraction.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and either random primers or gene-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, primers specific for a viral gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe) to detect the amplification of the target sequence in real-time.

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample, which is inversely proportional to the initial amount of target RNA. A standard curve can be used for absolute quantification, or the ΔΔCt method can be used for relative quantification against a housekeeping gene.

Measurement of 2'-5' Oligoadenylate (2-5A) Levels

Cellular levels of 2-5A can be quantified using a competitive binding assay or by mass spectrometry. A common method involves using purified, inactive RNase L as a sensor.

-

Cell Lysis: Prepare cell lysates from treated and untreated cells.

-

RNase L Activation: Incubate a known amount of purified, inactive RNase L with the cell lysates. The 2-5A in the lysate will activate the RNase L.

-

RNase Activity Assay: Measure the activity of the activated RNase L using a fluorogenic substrate. The rate of substrate cleavage is proportional to the amount of 2-5A in the lysate.

-

Standard Curve: Generate a standard curve using known concentrations of purified 2-5A to determine the concentration of 2-5A in the cell lysates.

RNase L Activity Assay (rRNA Cleavage)

Activation of RNase L in cells leads to the cleavage of ribosomal RNA (rRNA) into characteristic fragments.

-

RNA Extraction: Isolate total RNA from cells.

-

RNA Analysis: Analyze the integrity of the extracted RNA using a microfluidics-based platform (e.g., Agilent Bioanalyzer).

-

Data Interpretation: The appearance of specific cleavage products of the 18S and 28S rRNA indicates the activation of RNase L.

Generation of PDE12 Knockout Cell Lines (CRISPR/Cas9)

The CRISPR/Cas9 system can be used to create a permanent knockout of the PDE12 gene.

-

Guide RNA (gRNA) Design: Design one or more gRNAs that target a specific exon of the PDE12 gene.

-

Vector Construction: Clone the gRNA sequence(s) into a vector that also expresses the Cas9 nuclease.

-

Transfection: Transfect the host cell line (e.g., HeLa) with the gRNA/Cas9 expression vector.

-

Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Screening and Validation: Expand the single-cell clones and screen for the absence of PDE12 protein expression by Western blot. Confirm the gene knockout at the genomic level by sequencing the targeted region.

Signaling Pathways and Logical Relationships

The inhibition of PDE12 sets off a cascade of events that ultimately enhances the antiviral state of the cell.

Conclusion and Future Directions

The collective evidence strongly supports the role of PDE12 as a key negative regulator of the antiviral OAS-RNase L pathway. Inhibition of PDE12 has been shown to be a viable strategy for enhancing the innate immune response and controlling the replication of a broad range of RNA viruses. The development of potent and selective small molecule inhibitors of PDE12 holds significant promise for the creation of novel, host-directed antiviral therapies.

Future research should focus on:

-

Optimizing the potency and selectivity of existing PDE12 inhibitors.

-

Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of PDE12 inhibitors in vivo.

-

Investigating the potential for combination therapies with other antiviral agents.

-

Exploring the role of PDE12 in other disease contexts, such as cancer and autoimmune disorders, where the OAS-RNase L pathway is also implicated.

This technical guide provides a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of targeting PDE12. The data and methodologies presented herein should facilitate further investigation into this promising area of antiviral research.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of phosphodiesterase 12 results in antiviral activity against several RNA viruses including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pde12-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde12-IN-1 is a potent and selective inhibitor of Phosphodiesterase 12 (PDE12).[1] PDE12 has a dual role within the cell, acting as a negative regulator of the innate immune response and playing a role in mitochondrial RNA processing.[2][3][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cell culture experiments.

Mechanism of Action:

-

Innate Immunity: PDE12 degrades 2',5'-oligoadenylate (2-5A), a second messenger produced by Oligoadenylate Synthetase (OAS) enzymes in response to viral double-stranded RNA.[2][5][6] 2-5A activates RNase L, which degrades viral and cellular RNA, inhibiting viral replication.[2][7] By inhibiting PDE12, this compound increases the intracellular levels of 2-5A, thereby amplifying the antiviral activity of the OAS/RNase L pathway.[1][2] This makes PDE12 inhibitors like this compound promising candidates for broad-spectrum antiviral therapies against various RNA viruses.[8][9]

-

Mitochondrial Function: PDE12 is also located in the mitochondrial matrix where it is involved in the deadenylation of mitochondrial RNA, a crucial step in mitochondrial RNA quality control and translation.[3][10][11][12] Inhibition of mitochondrial PDE12 can therefore impact mitochondrial gene expression and function.[3]

Quantitative Data

The following table summarizes the reported in vitro potencies of this compound.

| Parameter | Value (pIC50 / pEC50) | Description | Cell Line | Reference |

| Enzyme Inhibition | pIC50: 9.1 | Potency of this compound to inhibit the enzymatic activity of PDE12. | N/A (Biochemical Assay) | [1] |

| 2-5A Level Increase | pEC50: 7.7 | Effective concentration to increase intracellular 2',5'-linked adenylate polymers (2-5A). | Not Specified | [1] |

| Antiviral Activity (EMCV) | pIC50: 6.7 | Inhibition of Encephalomyocarditis virus (EMCV)-induced cytopathic effect. | HeLa Ohio | [1] |

| Antiviral Activity (HRV) | pIC50: 6.9 | Inhibition of Human Rhinovirus (HRV) infection. | Not Specified | [1] |

| Cell Proliferation Inhibition | pIC50: 5.7 | Inhibition of cell proliferation in the absence of viral infection. | HeLa and HeLaΔPDE12 | [1] |

Signaling Pathway

The diagram below illustrates the role of PDE12 in the OAS/RNase L antiviral pathway and the effect of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE12 removes mitochondrial RNA poly(A) tails and controls translation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE12 phosphodiesterase 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDE12 in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of phosphodiesterase 12 results in antiviral activity against several RNA viruses including SARS-CoV-2. — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]

- 9. Inhibition of phosphodiesterase 12 results in antiviral activity against several RNA viruses including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. PDE12 mediated pruning of the poly-A tail of mitochondrial DNA-encoded tRNAs is essential for survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDE12 removes mitochondrial RNA poly(A) tails and controls translation in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pde12-IN-1 Antiviral Assays

This guide is designed for researchers, scientists, and drug development professionals who are using Pde12-IN-1 and not observing the expected antiviral effect. The following information provides insights into the compound's mechanism of action, critical experimental parameters, and systematic troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are not observing any antiviral effect with this compound in our assays. What are the most common reasons for this?

A1: The lack of an antiviral effect from this compound is most often linked to its specific, host-targeted mechanism of action. Its efficacy is not universal and depends entirely on the status of the interferon (IFN) signaling pathway in your experimental system.

Here is a checklist of potential issues to investigate:

-

Interferon Pathway Integrity: The antiviral action of this compound is dependent on a functional and activated interferon-induced OAS/RNase L pathway.[1][2][3] If your cells cannot produce or respond to interferon, this compound will have no effect.

-

Cell Line Choice: The cell line used must have a competent IFN system. Some commonly used cell lines (e.g., Vero cells) are deficient in interferon production.

-

Exogenous Interferon Stimulation: The effect of PDE12 inhibitors is to potentiate the natural antiviral state induced by interferon.[1][4] In cell systems with a weak endogenous IFN response to viral infection, pre-treatment with a low dose of exogenous IFNα or IFNβ is often required to "prime" the system and reveal the inhibitor's activity.

-

Virus Type: The OAS/RNase L pathway is a primary defense mechanism against RNA viruses. While activity against DNA viruses is not impossible, the mechanism is best characterized for and has been demonstrated against RNA viruses like EMCV, HCV, DENV, WNV, and SARS-CoV-2.[1][3]

-

Compound Concentration and Stability: Ensure the compound is used at an effective concentration and has not degraded during storage or in the experimental medium.

-

Cytotoxicity: At high concentrations, the compound may be cytotoxic, which can mask a specific antiviral effect or be misinterpreted as one. A parallel cytotoxicity assay is essential.[5]

Q2: What is the precise mechanism of action for this compound, and why is it so important for my experimental design?

A2: this compound is an inhibitor of Phosphodiesterase 12 (PDE12). PDE12 is a host enzyme that acts as a negative regulator of the innate immune response.[6][7]

The mechanism proceeds as follows:

-

Viral Trigger: Infection by an RNA virus produces double-stranded RNA (dsRNA), a potent activator of the innate immune system.

-

OAS Activation: The host's 2',5'-oligoadenylate synthetase (OAS) enzymes are induced by interferon and activated by dsRNA.

-

2-5A Production: Activated OAS synthesizes a unique second messenger called 2',5'-oligoadenylate (2-5A).[6]

-

RNase L Activation: 2-5A binds to and activates Ribonuclease L (RNase L), a latent host endonuclease.

-

Antiviral State: Activated RNase L degrades both viral and host RNA, halting viral replication and inducing an antiviral state.[6][8]

-

Negative Regulation by PDE12: The PDE12 enzyme degrades 2-5A, effectively acting as a brake on the entire pathway to prevent excessive or prolonged RNase L activation.[6][8]

-

Role of this compound: By inhibiting PDE12, this compound removes this brake. This leads to an accumulation of 2-5A in infected cells, resulting in a selective and amplified activation of RNase L and a more potent antiviral response.[1][2]

Understanding this is critical because your experiment must be conducted in a system where this pathway is present and can be activated.

Q3: How can I confirm if the interferon response is the limiting factor in my experiment?

A3: You can perform several control experiments:

-

Use a Positive Control Cell Line: Test this compound in a cell line known to have a robust IFN response, such as HeLa or Huh-7 cells.[6]

-

Exogenous IFN Co-treatment: Run your assay with and without the addition of a low concentration of IFNα (e.g., 100-400 pg/ml).[1][9] If this compound shows activity only in the presence of added IFN, your cell system's endogenous IFN production is likely insufficient. Studies have shown that PDE12 inhibitors significantly enhance the antiviral effect of IFNα.[1][4][9]

-

Use an IFN-Receptor Knockout Cell Line: As a negative control, an experiment in cells lacking the IFN receptor (e.g., U5A cells) should show no antiviral activity from this compound, even with IFN present, confirming the pathway dependency.[1][4]

-

Measure IFN-Stimulated Gene (ISG) Expression: Treat your cells with IFN or infect them with your virus and use qPCR to measure the upregulation of key ISGs like OAS1 or RNase L. If there is no significant upregulation, the IFN pathway is not being activated properly.

Q4: My compound appears cytotoxic at the effective dose. How can I distinguish true antiviral activity from cell death?

A4: This is a critical step in antiviral drug screening.

-

Run a Parallel Cytotoxicity Assay: Set up an identical plate of cells treated with the same concentrations of this compound but without adding the virus.[5]

-

Use a Cell Viability Readout: Use an assay like MTT, MTS, or CellTiter-Glo to measure cell viability in the uninfected, treated plate.

-

Calculate Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A high SI value (typically >10) is desired, indicating that the antiviral effect occurs at concentrations well below those that cause cytotoxicity.

Quantitative Data Summary

The following tables summarize published data for known PDE12 inhibitors, which can serve as a benchmark for your experiments with this compound.

Table 1: Potentiation of Interferon α (IFNα) Activity by PDE12 Inhibitors against EMCV

| Compound | Cell Line | IFNα EC50 (Vehicle) | IFNα EC50 (+ PDE12 Inhibitor) | Fold Potentiation | Reference |

|---|

| RTP-0006 | Huh-7 | 3536 pg/ml | 270.4 pg/ml | ~13.1x |[1][4] |

Table 2: Reduction in Viral Titer by PDE12 Inhibitors (with IFNα stimulation)

| Compound | Virus | Cell Line | Log10 Titer Reduction | Reference |

|---|---|---|---|---|

| CO-17 | EMCV | Huh-7 | 3 | [1][9] |

| CO-06 | EMCV | Huh-7 | 2 |[1][9] |

Key Experimental Protocols

Protocol 1: General Antiviral Assay for this compound

This protocol is a general template and should be optimized for your specific cell line and virus.

-

Cell Seeding: Seed host cells (e.g., Huh-7) in 96-well plates at a density that will result in a 90-95% confluent monolayer after 24 hours.

-

Interferon Priming (Optional but Recommended): 18-24 hours after seeding, replace the medium with fresh medium containing a low dose of IFNα (e.g., 400 pg/ml). Incubate for 12-16 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Infection and Treatment:

-

Remove the IFN-containing medium.

-

Infect the cells with the virus at a low Multiplicity of Infection (MOI), for example, 0.05, for 1 hour at 37°C.[1][4]

-

Remove the virus inoculum and wash the cells gently with PBS.

-

Add the medium containing the serially diluted this compound. Include "virus only" (vehicle control) and "cells only" (mock-infected) wells.

-

-

Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours) until the desired level of cytopathic effect (CPE) is observed in the vehicle control wells.

-

Assay Readout: Quantify the antiviral effect. This can be done by:

-

Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer (PFU/ml).

-

CPE Inhibition Assay: Stain the cells with crystal violet to visualize and quantify cell viability.

-

qPCR: Extract RNA from the supernatant or cell lysate to quantify viral RNA levels.

-

Protocol 2: Validating the Interferon Pathway in Your Cell Line

-

Cell Seeding: Seed your chosen cell line in a 12-well or 6-well plate.

-

Treatment: Treat the cells with a known activator of the IFN pathway. Use two conditions:

-

IFNα Treatment: Add IFNα to the medium at a concentration of 1000 U/ml.

-

dsRNA Mimic: Transfect the cells with a synthetic dsRNA mimic like poly(I:C).

-

-

Incubation: Incubate for 8-12 hours.

-

RNA Extraction: Harvest the cells and extract total RNA.

-

RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of key interferon-stimulated genes (ISGs), such as OAS1, RNase L, and IFIT1. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: A functional IFN pathway will show a significant (multi-fold) increase in the expression of these ISGs compared to untreated control cells.

Troubleshooting Logic Flowchart

If you are not observing an antiviral effect, follow this decision tree to diagnose the potential issue.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Inhibition of phosphodiesterase 12 results in antiviral activity against several RNA viruses including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE12 phosphodiesterase 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. PDE12 in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pde12-IN-1 cytotoxicity and off-target effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde12-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Phosphodiesterase 12 (PDE12). PDE12 is an enzyme that negatively regulates the innate immune response by degrading 2',5'-oligoadenylate (2-5A), a second messenger that activates RNase L. By inhibiting PDE12, this compound leads to an increase in intracellular 2-5A levels, subsequent activation of RNase L, and ultimately, an enhanced antiviral state within the cell.

Q2: What is the primary signaling pathway affected by this compound?

A2: this compound primarily impacts the OAS-RNase L pathway, a critical component of the interferon-induced antiviral response.

Troubleshooting Guides

Problem 1: Unexpected or High Levels of Cytotoxicity

Symptoms:

-

Significant decrease in cell viability at expected non-toxic concentrations.

-

High background cell death in control wells treated with this compound.

-

Discrepancies between antiviral efficacy and cell viability data.

Possible Causes & Solutions:

| Possible Cause | Recommended Action |

| Inherent Cytotoxicity of this compound | This compound has shown cytotoxic effects at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration that balances antiviral activity with minimal cytotoxicity for your specific cell line. For example, in HeLa cells, the pIC50 for cell proliferation inhibition is 5.7.[1] |

| Solvent Toxicity | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and does not exceed 0.5%. Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. |

| Compound Instability or Precipitation | This compound may precipitate in aqueous media at high concentrations. Visually inspect your stock solutions and final dilutions for any signs of precipitation. If precipitation is suspected, try preparing fresh dilutions or using a different formulation. Information on solubility in various solvents is available from the supplier.[1] |

| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. It is recommended to determine the IC50 for cytotoxicity in parallel with your antiviral assays for each new cell line tested. |

Problem 2: Lack of Expected Antiviral Activity

Symptoms:

-

No significant reduction in viral titer or cytopathic effect (CPE) in the presence of this compound.

-

Inconsistent results between experiments.

Possible Causes & Solutions:

| Possible Cause | Recommended Action |

| Suboptimal Compound Concentration | The effective concentration (EC50) for antiviral activity can vary depending on the virus and cell line. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental setup. The pEC50 for increasing 2-5A levels is 7.7.[1] |

| Inactive Compound | Improper storage or handling can lead to compound degradation. Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions and dilutions for each experiment. |

| Cell Line Non-responsive to OAS-RNase L Pathway | The antiviral activity of this compound is dependent on a functional OAS-RNase L pathway. Some cell lines may have deficiencies in this pathway. Consider using a cell line known to have a robust interferon response, such as HeLa or A549 cells.[2] |

| Virus Insensitivity | While PDE12 inhibition has shown broad-spectrum antiviral activity against several RNA viruses, some viruses may have evolved mechanisms to evade the OAS-RNase L pathway.[1] |

| Experimental Assay Issues | Ensure that your viral infection protocol is optimized and that your method for quantifying viral activity (e.g., plaque assay, TCID50, qPCR) is validated and sensitive enough to detect changes. |

Problem 3: Difficulty with Compound Solubility

Symptoms:

-

Precipitation observed when preparing stock solutions or diluting in aqueous media.

-

Inconsistent results that may be attributed to inaccurate compound concentration.

Possible Causes & Solutions:

| Possible Cause | Recommended Action |

| Poor Aqueous Solubility | This compound has limited solubility in aqueous solutions. It is highly soluble in DMSO (90 mg/mL with sonication).[1] |

| Improper Dissolution Technique | When preparing stock solutions in DMSO, ensure the compound is fully dissolved. Gentle warming and vortexing or sonication may be required.[1] |

| Precipitation upon Dilution | When diluting the DMSO stock solution into aqueous cell culture media, add the stock solution to the media dropwise while vortexing to facilitate mixing and prevent precipitation. Avoid preparing large volumes of diluted compound that will be stored for extended periods. |

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Enzyme Inhibition (pIC50) | 9.1 | Purified PDE12 Enzyme | [1] |

| 2-5A Level Increase (pEC50) | 7.7 | Cellular Assay | [1] |

| Antiviral Activity (pIC50) | 6.7 | HeLa Ohio cells (EMCV) | [1] |

| Antiviral Activity (pIC50) | 6.9 | HeLa Ohio cells (HRV) | [1] |

| Cytotoxicity (pIC50) | 5.7 | HeLa Ohio cells | [1] |

| Cytotoxicity (pIC50) | 5.7 | HeLaΔPDE12 cells | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 90 mg/mL | Requires sonication. | [1] |

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Workflow Diagram:

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with DMSO at the highest concentration used).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Measuring Intracellular 2-5A Levels

A common method to confirm the mechanism of action of this compound is to measure the accumulation of 2-5A in cells. This often involves treating cells to induce the OAS-RNase L pathway and then quantifying 2-5A.

Materials:

-

This compound

-

Cell line of interest (e.g., HeLa)

-

Interferon-α (IFN-α)

-

Poly(I:C) (a synthetic analog of double-stranded RNA)

-

Cell lysis buffer

-

RNase L (for FRET-based sensor or other detection methods)

-

Appropriate assay kit for 2-5A quantification (e.g., FRET-based assay)

Procedure:

-

Seed cells and allow them to grow to a suitable confluency.

-

Prime the cells by treating with IFN-α overnight to induce the expression of OAS.

-

Treat the cells with the desired concentrations of this compound for a predetermined amount of time.

-

Transfect the cells with Poly(I:C) to activate OAS and stimulate the production of 2-5A.

-

Lyse the cells according to the protocol of your chosen 2-5A quantification assay.

-

Quantify the 2-5A in the cell lysates using a sensitive detection method, such as a FRET-based assay utilizing purified RNase L as a sensor.[2]

-

Compare the levels of 2-5A in this compound-treated cells to untreated or vehicle-treated controls.

Off-Target Effects

Currently, there is limited publicly available information on the specific off-target profile of this compound from broad kinase or other enzyme panels. The compound is described as a "selective" PDE12 inhibitor.[1] For related PDE12 inhibitors, selectivity has been demonstrated against a panel of other phosphodiesterases. Researchers should be aware that off-target effects are a possibility and may need to be assessed independently depending on the experimental context and any unexpected phenotypes observed.

References

Troubleshooting Pde12-IN-1 solubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde12-IN-1.

Troubleshooting this compound Solubility Issues

Researchers may encounter challenges with the solubility of this compound. This guide addresses common issues and provides solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[1][2] It is highly soluble in DMSO, reaching a concentration of 90 mg/mL.[1][2] However, it is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][3]

Q2: I am having difficulty dissolving this compound in DMSO. What should I do?

A2: If you observe that this compound is not fully dissolving in DMSO, ultrasonic treatment (sonication) is recommended to aid dissolution.[1][2] Gentle heating can also be applied. If precipitation or phase separation occurs during preparation, both heating and/or sonication can be used to help dissolve the compound.[1][3]

Q3: Can I use solvents other than DMSO for my experiments?

A3: While DMSO is the primary solvent for stock solutions, various co-solvent systems are necessary for in vivo applications to ensure biocompatibility. The proportion of DMSO in the final working solution for animal studies should be kept low, ideally below 2%, especially if the animal is weak.[1][3]

Q4: How should I prepare this compound for in vivo experiments?

A4: For in vivo administration, this compound can be formulated in several co-solvent systems. The choice of vehicle will depend on the route of administration and desired concentration. Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section below.

Q5: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A5: If your solution appears cloudy or shows precipitation after storage, it may be possible to redissolve the compound by gentle warming and/or sonication.[1][3] However, repeated freeze-thaw cycles should be avoided.[1][3] It is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use vials to minimize degradation.

Q6: What are the recommended storage conditions for this compound?

A6:

-

Solid: Store at 4°C in a tightly sealed container, protected from moisture and light.[1]

-

Solution: Once prepared, stock solutions should be aliquoted and stored in tightly sealed vials. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[1][3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations.

| Solvent/Formulation | Concentration | Observations |

| DMSO | 90 mg/mL (145.99 mM) | Ultrasonic treatment is needed.[1][2] |

| 10% DMSO, 90% Corn Oil | ≥ 4.75 mg/mL (7.71 mM) | Clear solution.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.5 mg/mL (7.30 mM) | Clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 4.5 mg/mL (7.30 mM) | Suspended solution; requires sonication.[1] |

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for in vivo experiments.

Protocol 1: Corn Oil Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 47.5 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly until a clear solution is obtained. This yields a solution with a concentration of at least 4.75 mg/mL.[1]

Protocol 2: PEG300/Tween-80 Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 45.0 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix evenly.

-

Add 50 µL of Tween-80 to the mixture and mix evenly.

-

Add 450 µL of saline to adjust the final volume to 1 mL. This protocol results in a clear solution with a concentration of at least 4.5 mg/mL.[1]

Protocol 3: SBE-β-CD Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 45.0 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

-

Mix thoroughly. This will result in a suspended solution with a concentration of 4.5 mg/mL. Ultrasonic treatment is necessary for this formulation.[1]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.

A workflow for troubleshooting this compound solubility issues.

Pde12 Signaling Pathway and its Inhibition

Pde12 (Phosphodiesterase 12) plays a crucial role in the innate immune response by degrading 2',5'-oligoadenylate (2-5A), a second messenger that activates RNase L.[4][5] RNase L, when activated, degrades viral and cellular RNA, thereby inhibiting viral replication. This compound is a potent and selective inhibitor of PDE12.[1] By inhibiting PDE12, this compound prevents the degradation of 2-5A, leading to increased RNase L activity and enhanced antiviral effects.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

How to prevent Pde12-IN-1 degradation in experiments

Welcome to the technical support center for Pde12-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent its degradation and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of this compound, with a focus on preventing degradation.

Q1: My this compound solution appears to have precipitated. What should I do?

A1: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent quality is poor.

-

Troubleshooting Steps:

-

Gently warm the solution to 37°C.

-

Use an ultrasonic bath to aid in redissolving the precipitate.

-

Ensure you are using freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[1]

-

If precipitation persists, consider preparing a fresh, lower concentration stock solution.

-

Q2: I'm concerned about the stability of my this compound stock solution after multiple freeze-thaw cycles. How can I minimize degradation?

A2: Repeated freeze-thaw cycles can degrade small molecules.

-

Best Practices:

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3: Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions.

| Form | Storage Temperature | Duration | Notes |

| Solid | -20°C | 3 years | Store in a dry, dark place. |

| 4°C | 2 years | For shorter-term storage. | |

| Solution (in DMSO) | -80°C | 6 months | Recommended for long-term storage.[1][2] |

| -20°C | 1 month | Suitable for short-term storage.[1][2] |

Q4: What are the likely degradation pathways for this compound and how can I prevent them?

A4: While specific degradation pathways for this compound are not extensively published, based on its chemical structure, we can infer potential vulnerabilities:

-

Hydrolysis: The N-phenylbenzamide and nitrile functional groups in this compound could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.

-

Prevention: Maintain solutions at a neutral pH. Use buffered solutions in your experiments where appropriate.

-

-

Oxidation: The benzylic carbon atom in the structure is a potential site for oxidation.[1][3][4][5][6]

-

Prevention: Avoid introducing oxidizing agents into your experimental setup. Consider using degassed solvents for solution preparation. Store solutions protected from air by flushing vials with an inert gas like argon or nitrogen.

-

-

Photodegradation: Brominated aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[7][8][9][10][11]

-

Prevention: Store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.

-

Experimental Protocols

Below are detailed methodologies for key experiments involving the inhibition of PDE12.

Protocol 1: PDE12 Enzyme Inhibition Assay